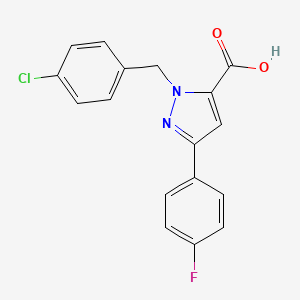
5-Methoxy-6-methylpicolinaldehyde
Descripción general
Descripción
5-Methoxy-6-methylpicolinaldehyde: is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 6-position on the pyridine ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-6-methylpyridine.
Oxidation: The methyl group at the 6-position is oxidized to form the corresponding aldehyde.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium chlorite (NaClO2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Methoxy-6-methylpicolinic acid
Reduction: 5-Methoxy-6-methylpicolinyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxy-6-methylpicolinaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It is involved in the development of potential therapeutic agents targeting specific biological pathways .
Medicine: this compound is explored for its potential medicinal properties. It is used in the synthesis of drug candidates for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other functional materials .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-6-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This compound may also act as a ligand for certain receptors, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
5-Methoxypicolinaldehyde: Lacks the methyl group at the 6-position.
6-Methylpicolinaldehyde: Lacks the methoxy group at the 5-position.
Picolinaldehyde: Lacks both the methoxy and methyl groups.
Uniqueness: 5-Methoxy-6-methylpicolinaldehyde is unique due to the presence of both the methoxy and methyl groups on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
5-methoxy-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-8(11-2)4-3-7(5-10)9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASPBWGZUJERJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


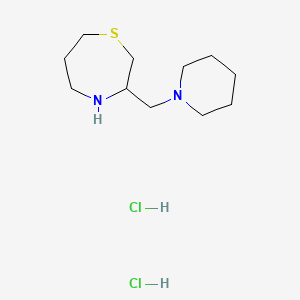
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)
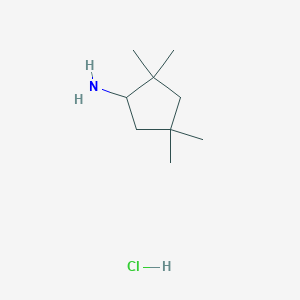
![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)
![N-[(9R)-Cinchonan-9-yl]picolinamide](/img/structure/B1434513.png)
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride](/img/structure/B1434514.png)
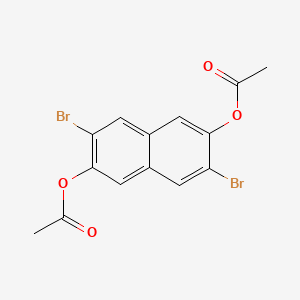
![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)
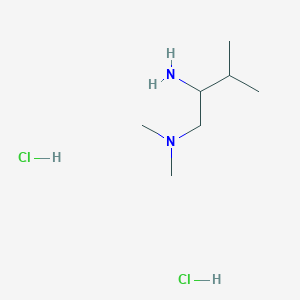
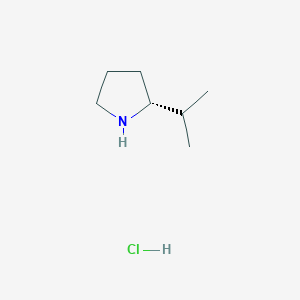
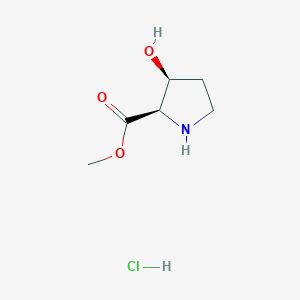
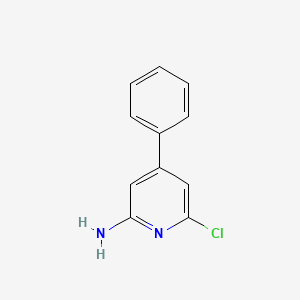
![1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride](/img/structure/B1434527.png)
